molecular formula C5H10ClNO B14758386 (S)-2-(chloroMethyl)Morpholine

(S)-2-(chloroMethyl)Morpholine

Cat. No.: B14758386
M. Wt: 135.59 g/mol
InChI Key: DFFKLRFMZMGFBM-RXMQYKEDSA-N
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Description

(S)-2-(Chloromethyl)morpholine is a chiral morpholine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position of the morpholine ring. This compound is significant in organic synthesis, particularly as an intermediate in pharmaceuticals such as aprepitant, a neurokinin-1 receptor antagonist . Its stereochemistry (S-configuration) enhances its utility in asymmetric synthesis, where chirality is critical for biological activity. The chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions, making it versatile in constructing complex molecules.

Properties

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

(2S)-2-(chloromethyl)morpholine

InChI

InChI=1S/C5H10ClNO/c6-3-5-4-7-1-2-8-5/h5,7H,1-4H2/t5-/m1/s1

InChI Key

DFFKLRFMZMGFBM-RXMQYKEDSA-N

Isomeric SMILES

C1CO[C@@H](CN1)CCl

Canonical SMILES

C1COC(CN1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(chloroMethyl)Morpholine typically involves the chloromethylation of morpholine. One common method is the reaction of morpholine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 2-position of the morpholine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate .

Industrial Production Methods

In an industrial setting, the production of (S)-2-(chloroMethyl)Morpholine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product. The use of continuous flow reactors also improves safety and reduces the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(chloroMethyl)Morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce alcohols or ketones .

Scientific Research Applications

(S)-2-(chloroMethyl)Morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: (S)-2-(chloroMethyl)Morpholine derivatives have been investigated for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: The compound is used in the production of polymers, surfactants, and other industrial chemicals

Mechanism of Action

The mechanism of action of (S)-2-(chloroMethyl)Morpholine depends on its specific application. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of drug design, where (S)-2-(chloroMethyl)Morpholine derivatives can be used to develop enzyme inhibitors or receptor modulators .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, properties, and applications of (S)-2-(chloromethyl)morpholine and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Reactivity Applications References
(S)-2-(Chloromethyl)morpholine -CH₂Cl C₅H₁₀ClNO 135.59 High reactivity (Cl as leaving group); chiral Pharmaceutical intermediates (e.g., aprepitant)
(S)-2-Methylmorpholine hydrochloride -CH₃ C₅H₁₂ClNO 153.61 Lower reactivity; stable chiral scaffold Chiral resolution agents
(S)-2-(Trifluoromethyl)morpholine hydrochloride -CF₃ C₅H₉F₃ClNO 211.58 High electronegativity; metabolic stability Fluorinated drug candidates
(S)-Morpholin-2-ylmethanol hydrochloride -CH₂OH C₅H₁₂ClNO₂ 153.61 Polar; hydrogen-bonding capability Building block for hydrophilic moieties
Methyl (S)-morpholine-2-carboxylate hydrochloride -COOCH₃ C₆H₁₂ClNO₃ 199.62 Ester group; moderate reactivity Peptide mimetics or prodrugs
(S)-2-(Methoxymethyl)morpholine hydrochloride -CH₂OCH₃ C₆H₁₄ClNO₂ 183.63 Ether linkage; hydrolytically stable Stable intermediates in alkylation

Key Research Findings

  • Synthetic Methods : (S)-2-(Chloromethyl)morpholine is synthesized via chiral resolution of racemic mixtures using HPLC, as demonstrated in the synthesis of aprepitant intermediates . In contrast, (S)-2-(trifluoromethyl)morpholine often requires fluorination strategies, such as halogen exchange or electrophilic trifluoromethylation .
  • Thermal Stability : Morpholine derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit higher thermal stability, as shown in thermogravimetric analyses .
  • Catalytic Applications : Chloromethyl-substituted morpholines act as ligands in transition-metal catalysis, leveraging the chlorine atom’s coordination ability .

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